2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-9-13(2)23(20-12)16-7-8-18(25)22(21-16)11-17(24)19-14-5-4-6-15(10-14)26-3/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBNDOFPPAKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 365.5 g/mol
- LogP : 0.4 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 8
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its activity against murine cancer cell lines, with preliminary results indicating promising cytotoxicity.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. While specific data on this compound's COX inhibition is limited, related studies on similar pyrazole compounds suggest that it may exhibit comparable anti-inflammatory effects.
Antimicrobial Activity
Another area of interest is the antimicrobial activity associated with pyrazole derivatives. Research indicates that certain pyrazole compounds possess significant antibacterial and antifungal properties. Although direct studies on this specific compound are scarce, the structural similarity to other active pyrazoles suggests potential efficacy against microbial infections.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study conducted on various pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance cytotoxicity against cancer cells. The introduction of substituents such as methoxy groups has been associated with increased biological activity.
- The tested compound exhibited an IC50 value comparable to established chemotherapeutics like cisplatin, indicating its potential as a lead compound for further development.
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Structure-Activity Relationship (SAR) :
- Analysis of structure-activity relationships in pyrazole derivatives reveals that electron-donating groups (like methoxy) at specific positions can significantly influence biological activity.
- The presence of a 6-oxopyridazine moiety may also contribute to enhanced interaction with biological targets, potentially increasing its therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential as an antitumor agent . Research has shown that derivatives of pyrazole and pyridazine exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis of similar compounds that demonstrated promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Activity
Compounds containing pyrazole rings have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Properties
Research into related pyrazole derivatives has indicated their potential as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be applicable for treating conditions such as arthritis and other inflammatory diseases. The specific application of this compound in such contexts remains to be fully explored but shows promise based on structural analogs .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyridazinone derivatives, highlighting substituent variations and their implications:
Structural and Functional Analysis
Pyridazine Substituent Effects
- Pyrazole’s nitrogen atoms may engage in hydrogen bonding with biological targets .
- Thiophen-2-yl () : The sulfur atom enhances π-stacking and metabolic stability but may reduce aqueous solubility .
Acetamide Substituent Effects
- 3-Methoxyphenyl (Target) : The methoxy group balances lipophilicity and polarity, favoring blood-brain barrier penetration in neurological targets .
- Pyridin-4-ylmethyl () : The basic nitrogen in pyridine may improve solubility but reduce membrane permeability compared to aryl groups .
Research Findings and Implications
Anticancer Potential: The 3,5-dimethylpyrazole moiety in the target compound aligns with ’s findings, where a similar substituent demonstrated potency against NCI-H460 cancer cells (IC₅₀ = 0.03 µM) .
Metabolic Stability : Thiophene-containing analogs () exhibit prolonged half-lives due to sulfur’s resistance to oxidative metabolism, suggesting the target compound’s methoxy group may offer comparable stability .
Toxicity Considerations : Nitrophenyl derivatives () are associated with reactive metabolite formation, whereas the target’s dimethylpyrazole and methoxyphenyl groups may mitigate such risks .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling pyrazole derivatives with pyridazinone intermediates under controlled conditions. For example, ethanol/piperidine mixtures at 0–5°C for 2 hours have been used for analogous pyridazinone-acetamide conjugates . Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature gradients to minimize side reactions, and catalytic systems (e.g., Pd for cross-coupling steps). Characterization via HPLC or TLC is critical for monitoring intermediate purity.
Q. How can structural confirmation of this compound be rigorously validated?
- Methodological Answer: Combine spectroscopic techniques:
- 1H/13C NMR to confirm substituent positions (e.g., pyrazole methyl groups, pyridazinone carbonyl).
- X-ray crystallography for absolute configuration, as demonstrated for structurally related N-phenylpyridazin-3-amine derivatives .
- HRMS to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular docking: Screen against protein targets (e.g., kinases) using software like AutoDock Vina, referencing pyrazole-acetamide pharmacophores in medicinal chemistry .
- MD simulations: Assess stability in biological membranes or solvent systems.
Q. How do substituents on the pyrazole and pyridazinone rings influence biological activity?
- Methodological Answer: Design a SAR study:
- Vary substituents: Replace 3,5-dimethylpyrazole with bulkier groups (e.g., trifluoromethyl) to test steric effects.
- Evaluate bioactivity: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) and compare IC50 values. For example, pyridazinone derivatives with electron-withdrawing groups show enhanced kinase inhibition .
- Analyze data: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity.
Q. What experimental designs are optimal for assessing environmental fate or degradation pathways?
- Methodological Answer: Adopt a tiered approach:
- Lab-scale studies: Use OECD 301/302 guidelines to measure biodegradability in aqueous systems under controlled pH/temperature .
- Advanced analytics: Employ LC-MS/MS to identify transformation products (e.g., hydroxylated or demethylated metabolites).
- Ecotoxicology: Test on model organisms (e.g., Daphnia magna) using randomized block designs with split-split plots for longitudinal data .
Data Analysis & Contradiction Resolution
Q. How can conflicting bioactivity data from different studies be reconciled?
- Methodological Answer:
- Meta-analysis: Pool data from independent studies and apply statistical weighting (e.g., random-effects models).
- Control variables: Ensure consistency in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Reproducibility checks: Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer:
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry).
- Purification protocols: Standardize column chromatography (e.g., silica gel vs. reverse-phase) or recrystallization solvents.
Environmental & Safety Considerations
Q. What protocols ensure safe handling of intermediates with unknown toxicity?
- Methodological Answer:
- Precautionary measures: Use fume hoods, PPE, and closed-system reactors.
- Tiered toxicity screening: Start with Ames tests for mutagenicity, followed by acute toxicity assays in rodents .
- Waste management: Neutralize reactive byproducts (e.g., hydrazines) before disposal, as outlined in ALADDIN safety guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
